

The Therapeutic Potential of BIRT 377 in Autoimmune Disease: A Technical Guide

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Compound of Interest		
Compound Name:	BIRT 377	
Cat. No.:	B1667307	Get Quote

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Executive Summary

Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing unmet medical need. A key driver of the inflammatory cascade in many of these conditions is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is critical for the adhesion, migration, and activation of T-cells, which are central players in autoimmune pathology. BIRT 377, a potent, orally bioavailable small molecule, functions as a non-covalent, allosteric inhibitor of LFA-1. By binding to the CD11a subunit of LFA-1, BIRT 377 prevents the conformational change required for high-affinity binding to ICAM-1, thereby disrupting the inflammatory cascade at a crucial juncture. This technical guide provides an in-depth overview of the mechanism of action of BIRT 377, summarizes available quantitative data, details relevant experimental protocols, and explores its therapeutic potential in the context of autoimmune diseases.

Introduction to LFA-1 and its Role in Autoimmunity

Lymphocyte Function-Associated Antigen-1 (LFA-1), a member of the β2-integrin family, is a heterodimeric protein expressed on the surface of leukocytes, including T-lymphocytes.[1] It is composed of an alpha subunit (CD11a) and a beta subunit (CD18).[1] The interaction of LFA-1 with its primary ligand, ICAM-1, which is expressed on endothelial cells and antigen-presenting cells (APCs), is a critical step in the immune response.[2] This binding mediates the firm



adhesion of leukocytes to the endothelium, allowing for their extravasation into tissues, and is essential for the formation of the immunological synapse between T-cells and APCs, a process required for T-cell activation and proliferation.[2]

In autoimmune diseases, the dysregulation of this interaction contributes to the chronic inflammation and tissue damage that characterize these conditions. The aberrant migration of autoreactive T-cells into target organs and their subsequent activation are heavily dependent on the LFA-1/ICAM-1 axis. Therefore, the inhibition of this interaction presents a compelling therapeutic strategy for a wide range of autoimmune disorders.

BIRT 377: A Potent Allosteric Inhibitor of LFA-1

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a small molecule that acts as a negative allosteric modulator of LFA-1.[1][3] Unlike competitive inhibitors that bind to the active site, **BIRT 377** binds to a site on the CD11a I-domain of LFA-1, distinct from the ICAM-1 binding site.[3] This binding prevents the conformational shift of LFA-1 to its high-affinity state, which is necessary for effective binding to ICAM-1.[3] This allosteric mechanism of action offers potential advantages in terms of specificity and safety.

Quantitative Data on BIRT 377 Activity

The following tables summarize the available quantitative data for **BIRT 377** from in vitro studies.

Table 1: In Vitro Inhibition of LFA-1/ICAM-1 Interaction by BIRT 377

Assay Type	Cell Line/System	IC50 Value	Reference
LFA-1/ICAM-1 Binding Assay	SKW3 cells to immobilized ICAM-1	2.6 ± 0.5 μM	[3]
LFA-1/ICAM-1 Protein-Protein Binding	Purified proteins	0.24 ± 0.13 μM	[3]

Table 2: In Vitro Inhibition of LFA-1-Dependent Cellular Functions by BIRT 377



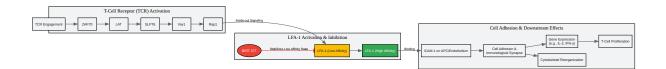
Assay Type	Cell Line/System	IC50 Value	Reference
Superantigen (SEB)- induced IL-2 Production	Human Peripheral Blood Mononuclear Cells (PBMCs)	0.85 ± 0.03 μM	[3]

Note: No publicly available Kd values for **BIRT 377** were identified in the searched literature.

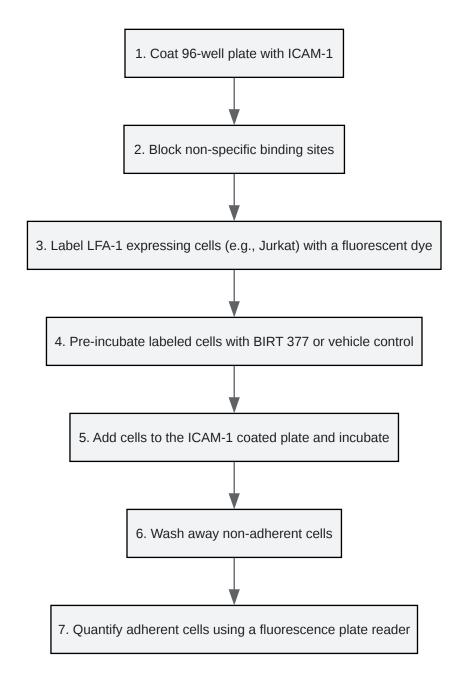
Mechanism of Action and Signaling Pathways

BIRT 377's mechanism of action is centered on the modulation of the LFA-1 signaling pathway. The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular events known as "outside-in" signaling, which is crucial for T-cell activation, proliferation, and cytokine production. Conversely, intracellular signals can prime LFA-1 for binding, a process termed "inside-out" signaling. BIRT 377 disrupts both of these processes by locking LFA-1 in its low-affinity conformation.

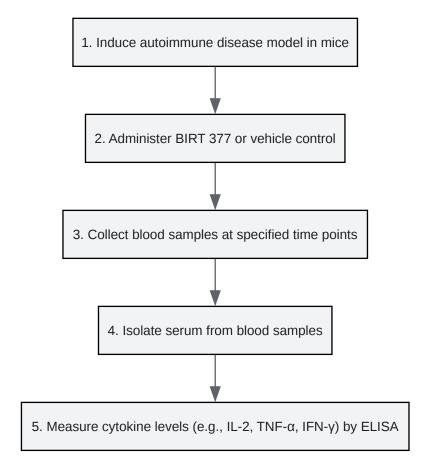












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References

- 1. Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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